molecular formula C10H11BrClNO B6194298 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride CAS No. 2680536-40-5

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride

Cat. No.: B6194298
CAS No.: 2680536-40-5
M. Wt: 276.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a hydrochloride salt form, which enhances its solubility in water. Benzazepines are known for their diverse pharmacological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride typically involves multiple steps:

  • Bromination: : The starting material, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.

  • Hydrochloride Formation: : The brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol. This step enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used. These reactors allow precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom at the 7th position can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

  • Reduction Reactions: : The carbonyl group in the benzazepine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the nitrogen atom, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Sodium borohydride in ethanol, room temperature.

    Oxidation: Hydrogen peroxide in acetic acid, room temperature.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted benzazepines can be formed.

    Reduced Products: 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol.

    Oxidized Products: N-oxide derivatives of the benzazepine ring.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly in substitution and reduction reactions, makes it valuable for creating diverse chemical libraries for drug discovery.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with neurotransmitter receptors or enzymes, making it a candidate for neurological research.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Benzazepines are known for their activity in the central nervous system, and this compound could be a lead for developing new treatments for neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its brominated structure is particularly useful in creating compounds with enhanced biological activity.

Mechanism of Action

The exact mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride depends on its specific biological target. Generally, benzazepines can act as:

    Receptor Agonists or Antagonists: By binding to neurotransmitter receptors, they can modulate synaptic transmission.

    Enzyme Inhibitors: They may inhibit enzymes involved in neurotransmitter synthesis or degradation, affecting neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-chloro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: Fluorine substitution can significantly change the compound’s reactivity and interaction with biological targets.

Uniqueness

The presence of the bromine atom in 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride imparts unique reactivity, particularly in substitution reactions. This makes it a valuable intermediate for synthesizing a wide range of derivatives with potential biological activity.

Properties

CAS No.

2680536-40-5

Molecular Formula

C10H11BrClNO

Molecular Weight

276.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.